Cas no 864073-42-7 (12-Amino Minocycline (~90%))

12-Amino Minocycline (~90%) 化学的及び物理的性質
名前と識別子
-
- 12-Amino Minocycline
- (4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12a-trihydroxy-1,11-dioxo-2-naphthacenecarboxamide (ACI)
- 12-Aminominocycline
- 12-Amino Minocycline (~90%)
-
- インチ: 1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,30,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1
- InChIKey: MTKKGPNRTNKQIP-KVUCHLLUSA-N
- ほほえんだ: O[C@]12C(N)=C3C(C4C(O)=CC=C(N(C)C)C=4C[C@H]3C[C@H]1[C@@H](C(=C(C2=O)C(=O)N)O)N(C)C)=O
計算された属性
- せいみつぶんしりょう: 456.20100
じっけんとくせい
- PSA: 171.41000
- LogP: 1.43730
12-Amino Minocycline (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T33086-5mg |
12-Amino Minocycline |
864073-42-7 | 5mg |
¥2590.00 | 2022-09-27 | ||
TRC | A618285-5mg |
12-Amino Minocycline (~90%) |
864073-42-7 | 5mg |
$ 230.00 | 2023-04-19 | ||
TRC | A618285-50mg |
12-Amino Minocycline (~90%) |
864073-42-7 | 50mg |
$ 1774.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618285-5mg |
(4s,4as,5ar,12as)-12-amino-4,7-bis(dimethylamino)-3,10,12a-trihydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
864073-42-7 | 5mg |
¥1800.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618285-50mg |
(4s,4as,5ar,12as)-12-amino-4,7-bis(dimethylamino)-3,10,12a-trihydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
864073-42-7 | 50mg |
¥13200.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T33086-50mg |
12-Amino Minocycline |
864073-42-7 | 50mg |
¥20370.00 | 2022-09-27 | ||
A2B Chem LLC | AH90131-5mg |
12-AMino Minocycline |
864073-42-7 | 96% | 5mg |
$234.00 | 2024-04-19 | |
A2B Chem LLC | AH90131-50mg |
12-AMino Minocycline |
864073-42-7 | 96% | 50mg |
$1189.00 | 2024-04-19 |
12-Amino Minocycline (~90%) 関連文献
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
7. Book reviews
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
12-Amino Minocycline (~90%)に関する追加情報
12-Amino Minocycline (~90%) and Its Role in Modern Pharmaceutical Research
12-Amino Minocycline (~90%) is a derivative of the tetracycline class of antibiotics, characterized by its unique chemical structure and pharmacological properties. This compound, with the CAS No. 864073-42-7, has garnered significant attention in recent years due to its potential applications in neurodegenerative disease research and anti-inflammatory therapies. The 12-Amino Minocycline molecule is a modified form of minocycline, a well-established antibiotic that has been extensively studied for its neuroprotective effects.
Recent studies have highlighted the 12-Amino Minocycline as a promising candidate for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. The 12-Amino Minocycline molecule is believed to exert its therapeutic effects through multiple mechanisms, including the inhibition of microglial activation, reduction of oxidative stress, and modulation of inflammatory pathways. These properties make 12-Amino Minocycline a valuable tool in the development of novel therapeutics for neurodegenerative and inflammatory disorders.
The chemical structure of 12-Amino Minocycline is similar to that of minocycline, but with a critical modification at the 12th position, which introduces an amino group. This structural change is thought to enhance the compound's stability and bioavailability, as well as its ability to cross the blood-brain barrier. The 12-Amino Minocycline molecule is also notable for its low molecular weight, which facilitates its penetration into central nervous system tissues.
Recent research published in the Journal of Neurochemistry has demonstrated that 12-Amino Minocycline significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models of neuroinflammation. These findings suggest that 12-Amino Minocycline may have potential as an adjunctive therapy in the management of neuroinflammatory conditions. Additionally, studies have shown that 12-Amino Minocycline can inhibit the activation of astrocytes, which are key players in the progression of neurodegenerative diseases.
The CAS No. 864073-42-7 compound has also been investigated for its potential in the treatment of inflammatory bowel disease (IBD). A 2023 study published in Frontiers in Immunology found that 12-Amino Minocycline significantly reduced the severity of colonic inflammation in a murine model of IBD. The study suggested that the compound's anti-inflammatory effects may be mediated through the suppression of NF-κB signaling pathways, which are known to play a central role in the pathogenesis of IBD.
Another area of interest is the use of 12-Amino Minocycline in the treatment of autoimmune disorders. A 2022 study published in Arthritis & Rheumatology reported that 12-Amino Minocycline reduced the activity of T cells and B cells in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. These findings indicate that 12-Amino Minocycline may have therapeutic potential in the management of autoimmune conditions.
Despite its promising therapeutic potential, the 12-Amino Minocycline compound is not without its challenges. One of the primary concerns is the potential for drug interactions and the need for careful dosing to avoid adverse effects. Studies have shown that 12-Amino Minocycline may interact with other medications, particularly those that affect the liver or kidneys. Therefore, it is essential to monitor patients undergoing treatment with 12-Amino Minocycline for potential side effects.
Another important consideration is the pharmacokinetics of 12-Amino Minocycline. While the compound has demonstrated good bioavailability, its half-life and distribution in the body may vary depending on the route of administration. Research has indicated that the 12-Amino Minocycline molecule is primarily metabolized in the liver, which may impact its efficacy and safety profile in different patient populations.
Recent advancements in drug delivery technologies have opened new avenues for the use of 12-Amino Minocycline. For instance, the development of nanoparticle-based delivery systems has been shown to enhance the bioavailability and reduce the systemic toxicity of 12-Amino Minocycline. These innovations may lead to the creation of more effective and safer therapeutic formulations for the treatment of neurodegenerative and inflammatory diseases.
In addition to its therapeutic applications, 12-Amino Minocycline has also been explored for its potential in the field of drug discovery. The compound's unique chemical structure and biological activity make it an attractive lead molecule for the development of new drugs. Researchers are currently investigating the possibility of modifying 12-Amino Minocycline to enhance its potency and selectivity for specific targets.
The future of 12-Amino Minocycline research is promising, with ongoing studies aimed at uncovering its full therapeutic potential. As new technologies and methodologies are developed, the understanding of 12-Amino Minocycline's mechanisms of action and its role in various diseases will continue to expand. These advancements may lead to the creation of more effective and targeted therapies for a wide range of conditions.
In conclusion, 12-Amino Minocycline represents a significant advancement in the field of therapeutic research. Its potential applications in the treatment of neurodegenerative, inflammatory, and autoimmune diseases have been supported by a growing body of scientific evidence. While challenges remain, the continued exploration of 12-Amino Minocycline and its derivatives may lead to the development of novel and effective therapies that improve the quality of life for patients suffering from these conditions.
As research on 12-Amino Minocycline progresses, it is essential to consider the ethical and regulatory implications of its use. The development of new drugs requires rigorous testing and evaluation to ensure their safety and efficacy. Regulatory agencies will play a crucial role in the approval and monitoring of 12-Amino Minocycline as a therapeutic agent, ensuring that patients receive the best possible care.
The global impact of 12-Amino Minocycline research is also significant, as it has the potential to address unmet medical needs in various regions. The development of effective therapies for neurodegenerative and inflammatory diseases could have a profound effect on public health, reducing the burden of these conditions on individuals and healthcare systems.
Ultimately, the continued exploration of 12-Amino Minocycline and its therapeutic potential will depend on the collaboration between researchers, healthcare professionals, and regulatory agencies. By working together, these stakeholders can ensure that the benefits of 12-Amino Minocycline are realized in a safe and effective manner, ultimately improving the lives of patients who may benefit from its use.
In summary, 12-Amino Minocycline is a promising therapeutic agent with a wide range of potential applications. Its unique chemical structure and biological activity make it a valuable tool in the development of new drugs for the treatment of neurodegenerative, inflammatory, and autoimmune diseases. While challenges remain, the continued research and development of 12-Amino Minocycline may lead to significant advancements in the field of therapeutic medicine.
864073-42-7 (12-Amino Minocycline (~90%)) 関連製品
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 2757955-52-3(tert-butyl N-2,4-dichloro-3-(hydroxymethyl)phenylcarbamate)
- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)
- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
- 2248404-63-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-chloro-1H-indole-2-carboxylate)
- 1339539-00-2(2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)
- 1177322-23-4(2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)
- 2901098-30-2(2-(Methylthio)-5-octylthiophene)




